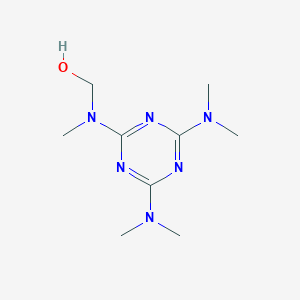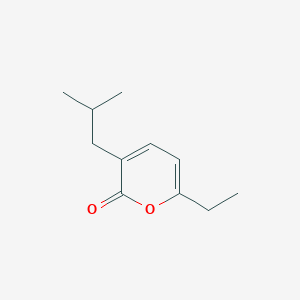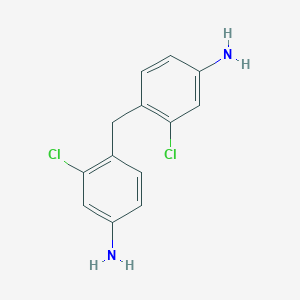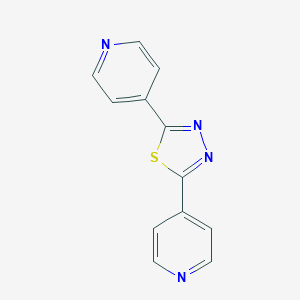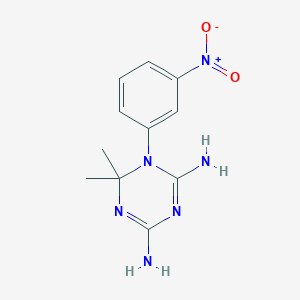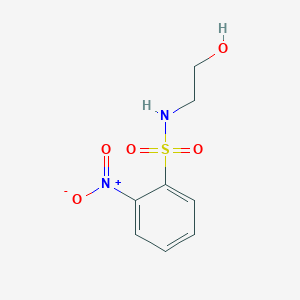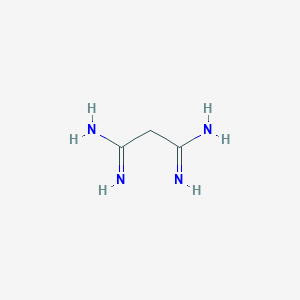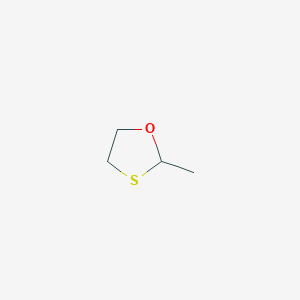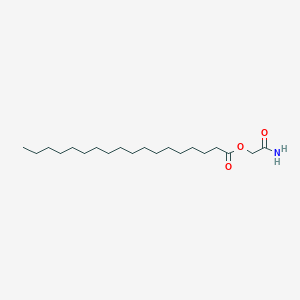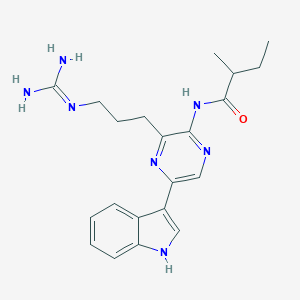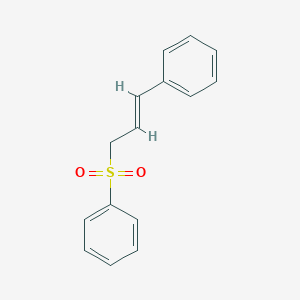
Dioxo(phenyl)(3-phenyl-2-propenyl)-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dioxo(phenyl)(3-phenyl-2-propenyl)-lambda^6-sulfane is a compound that falls within the broader class of organosulfur compounds, which are characterized by the presence of carbon-sulfur bonds. The specific compound mentioned is not directly studied in the provided papers, but the papers do discuss related sulfane compounds and their properties, which can provide insights into the behavior of similar organosulfur compounds.
Synthesis Analysis
The synthesis of related spiro-lambda^4-sulfanes and their derivatives is discussed in the papers. For instance, optically active naphthyl-phenyl-bis(acyloxy)spiro-lambda^4-sulfanes were prepared from sulfoxide dicarboxylic acid precursors with acetic anhydride . Aryl (methylaminocarbonylaryl) sulfides were converted to diaryl(acylamino)(chloro)-lambda^4-sulfanes or the corresponding diaryl(acylamino)sulfonium chlorides using t-BuOCl . These methods suggest that the synthesis of dioxo(phenyl)(3-phenyl-2-propenyl)-lambda^6-sulfane would likely involve similar strategies, such as the use of appropriate sulfide precursors and electrophilic chlorination agents.
Molecular Structure Analysis
The molecular structure of spiro-lambda^4-sulfanes and related compounds has been elucidated using various spectroscopic techniques. For example, CD spectroscopy was used to determine the absolute configurations of spiro-lambda^4-sulfanes and related sulfonium salts . NMR data indicated that chloro-lambda^4-sulfanes and sulfonium salts assume a skew conformation, with the possibility of equatorial or axial close contacts influencing the conformation . These findings suggest that the molecular structure of dioxo(phenyl)(3-phenyl-2-propenyl)-lambda^6-sulfane would also exhibit specific conformational features influenced by the substituents on the phenyl rings.
Chemical Reactions Analysis
The hydrolysis reactions of various spiro-lambda^4-sulfanes and sulfonium salts have been studied, providing insights into the chemical reactivity of these compounds. Kinetic studies have shown that hydrolysis leads to sulfoxides and is influenced by factors such as solvent polarity, substituent effects, and the presence of acids or bases . The hydrolysis of alkoxy(aryl)(phenyl)-lambda^6-sulfanenitriles was found to follow pseudo-first-order kinetics, with the rate depending on the structure of the alkyl group and the pH of the solution . These studies suggest that dioxo(phenyl)(3-phenyl-2-propenyl)-lambda^6-sulfane would also undergo hydrolysis under certain conditions, potentially leading to sulfoxides or other hydrolysis products.
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro-lambda^4-sulfanes and related compounds are influenced by their molecular structure and the nature of their substituents. The kinetic and equilibrium studies of these compounds provide information on their stability and reactivity in different media . For example, the equilibrium between diarylbis(acylamino)spiro-lambda^4-sulfanes and acylaminosulfonium salts is influenced by the acidity of the solvent . The reactivity of sulfonium salts is also affected by the size of the hetero ring, with five-membered rings being more reactive than six-membered ones . These findings can be extrapolated to predict the behavior of dioxo(phenyl)(3-phenyl-2-propenyl)-lambda^6-sulfane in various environments.
Scientific Research Applications
Binary Systems with Anti-mycobacterial Drugs : A study by Boldescu et al. (2012) explored the physicochemical characterization of a potential anti-mycobacterial drug, a 1,3,4-oxadiazole derivative named DIOX, with β-cyclodextrin (βCD). The research suggested intermolecular interaction between DIOX and βCD, potentially forming a three-molecular inclusion complex, highlighting the compound's potential in drug delivery systems (Boldescu et al., 2012).
Chemiluminescence in Bicyclic Dioxetanes : Watanabe et al. (2010) synthesized sulfanyl-substituted bicyclic dioxetanes and examined their base-induced chemiluminescence. This research highlights the use of such compounds in the development of light-emitting materials and their potential applications in chemical analysis and biosensing technologies (Watanabe et al., 2010).
Catalysis in Organic Synthesis : Safaei‐Ghomi et al. (2017) discussed the use of 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles as a catalyst in the synthesis of certain organic compounds. This showcases the application of such compounds in catalyzing organic reactions, which is crucial in pharmaceutical synthesis and material science (Safaei‐Ghomi et al., 2017).
Recyclable Catalyst for Synthesis : Tayebi et al. (2011) used sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions. This research points to the environmental benefits of using recyclable catalysts in chemical synthesis, reducing waste and improving efficiency (Tayebi et al., 2011).
Antileukotrienic Agents : Jampílek et al. (2004) synthesized compounds including (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl) prop‐2‐enoic acid for potential use as antileukotrienic drugs. The study highlights the therapeutic applications of such compounds in treating conditions like asthma and allergies (Jampílek et al., 2004).
properties
IUPAC Name |
[(E)-3-(benzenesulfonyl)prop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c16-18(17,15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-12H,13H2/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOQCRQDXFVJPL-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxo(phenyl)(3-phenyl-2-propenyl)-lambda6-sulfane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


